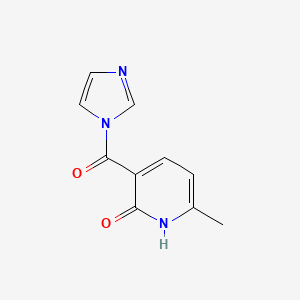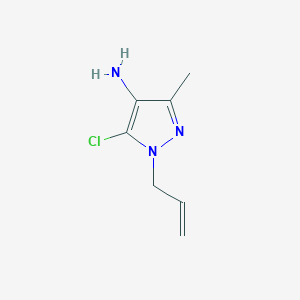![molecular formula C8H15NO3Si B3360036 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione CAS No. 88251-62-1](/img/structure/B3360036.png)
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione
Descripción general
Descripción
Métodos De Preparación
The compound can be synthesized from 2-trimethylsilylethyl carbonochloridite and N-hydroxysuccinimide . The reaction typically involves the following steps:
Reaction of 2-trimethylsilylethyl carbonochloridite with N-hydroxysuccinimide: This step forms the intermediate compound.
Purification: The intermediate is then purified to obtain the final product, 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione.
Análisis De Reacciones Químicas
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Acylation: It can act as an acylating reagent to produce Teoc-amino acid derivatives.
Substitution Reactions: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include:
Triethylamine: Often used as a base in acylation reactions.
N,N-Diisopropylethylamine: Another base used in substitution reactions.
Aplicaciones Científicas De Investigación
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis.
Biology: Employed in the synthesis of biologically active peptides.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the large-scale synthesis of peptides for pharmaceutical purposes.
Mecanismo De Acción
The compound exerts its effects primarily through the protection of amino groups. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the amino site. This protection is crucial during peptide synthesis, ensuring that the desired peptide bonds are formed without interference from other reactive groups .
Comparación Con Compuestos Similares
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione is unique due to its silicon-based structure, which offers distinct advantages in terms of stability and reactivity. Similar compounds include:
2-(Trimethylsilyl)ethanesulfonyl chloride: Another silicon-based reagent used in organic synthesis.
2-(Trimethylsilyl)ethoxymethyl chloride: Used for protecting hydroxyl groups in organic synthesis.
These compounds share the trimethylsilyl group, which imparts similar protective properties, but they differ in their specific applications and reactivity.
Propiedades
IUPAC Name |
1-(trimethylsilyloxymethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3Si/c1-13(2,3)12-6-9-7(10)4-5-8(9)11/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPLAHVOJUYVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCN1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523335 | |
| Record name | 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88251-62-1 | |
| Record name | 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


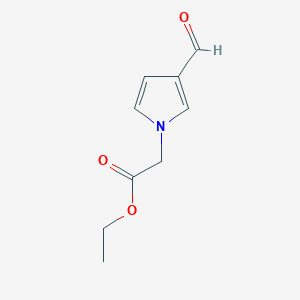

![Ethyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B3359978.png)
![Ethyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B3359982.png)
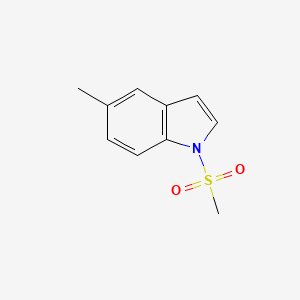
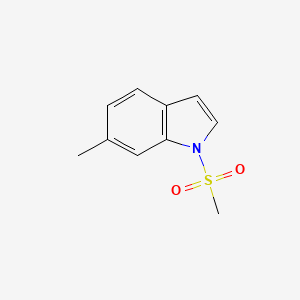

![1-[2-(Pyridin-4-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B3360014.png)
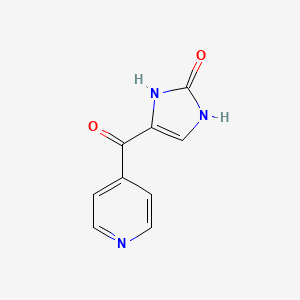
![1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione](/img/structure/B3360022.png)


